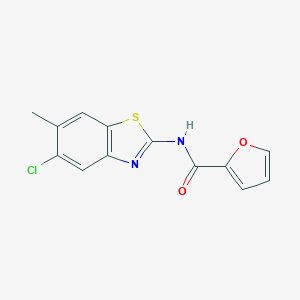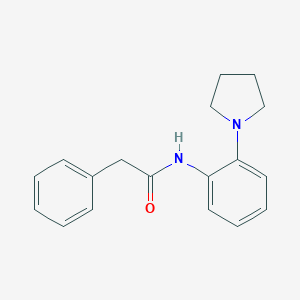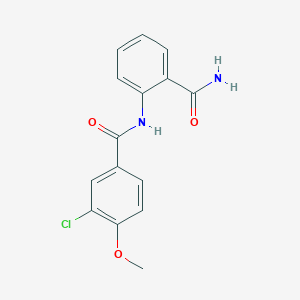![molecular formula C19H13N3O2S2 B251674 N-(2-furoyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B251674.png)
N-(2-furoyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furoyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea, also known as FNT, is a synthetic compound that has been of interest to scientists due to its potential applications in the field of medicinal chemistry. FNT has been found to exhibit a range of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In
Scientific Research Applications
N-(2-furoyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs. This compound has also been found to exhibit anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In addition, this compound has been shown to exhibit antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of N-(2-furoyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. This compound has also been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
N-(2-furoyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high purity and high yield. This compound has also been found to exhibit a range of biological activities, making it a versatile compound for research purposes. However, this compound also has some limitations. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been fully established.
Future Directions
There are several future directions for research on N-(2-furoyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea. One area of research could focus on the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another area of research could focus on elucidating the mechanism of action of this compound and identifying its molecular targets. Further studies could also investigate the safety and efficacy of this compound in humans. In addition, this compound could be used as a starting point for the development of new compounds with improved biological activity and pharmacokinetic properties. Overall, this compound has the potential to be a valuable tool for the development of new drugs and the understanding of disease mechanisms.
Synthesis Methods
The synthesis of N-(2-furoyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea involves the reaction of 2-furoic acid with thionyl chloride, followed by the addition of 4-amino-1,3-thiazole-2-thiol and 1-naphthylamine. The resulting product is then treated with potassium hydroxide to yield this compound. The synthesis of this compound has been optimized to yield high purity and high yield, making it a suitable compound for research purposes.
Properties
Molecular Formula |
C19H13N3O2S2 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[(4-naphthalen-1-yl-1,3-thiazol-2-yl)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H13N3O2S2/c23-17(16-9-4-10-24-16)21-18(25)22-19-20-15(11-26-19)14-8-3-6-12-5-1-2-7-13(12)14/h1-11H,(H2,20,21,22,23,25) |
InChI Key |
MWIGDMCBONDHAH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=S)NC(=O)C4=CC=CO4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=S)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B251592.png)

![2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B251595.png)
![2-chloro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B251600.png)
![2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B251601.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B251603.png)
![N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B251605.png)

![N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B251616.png)

![3-bromo-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B251619.png)
![N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B251620.png)
![3-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B251624.png)
![5-bromo-N-[2-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B251625.png)
